molecular formula C14H14N2OS2 B5752674 N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5752674
M. Wt: 290.4 g/mol
InChI Key: LYVGYWHLVDXHEE-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is an organic compound with the molecular formula C14H14N2OS2. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 3,5-dimethylaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)thiophene-2-carboxamide
  • N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
  • N-(3,5-dimethylphenyl)thiophene-2-carboxamide

Uniqueness

N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both carbamothioyl and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-9-6-10(2)8-11(7-9)15-14(18)16-13(17)12-4-3-5-19-12/h3-8H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVGYWHLVDXHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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